N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of tetrazolo-pyrimidines This compound is characterized by its unique structure, which includes methoxyphenyl groups and a tetrazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the construction of the tetrazolo-pyrimidine scaffold with high efficiency and selectivity. Common reagents used in these reactions include methoxyphenyl derivatives, methylating agents, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have been extensively studied for their synthetic methodologies and functionalizations.
Tetrazolo-pyridazines: These compounds also feature a tetrazole ring fused with another heterocycle and are known for their energetic properties.
Uniqueness
N-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE stands out due to its specific substitution pattern with methoxyphenyl groups, which imparts unique chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20N6O3 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H20N6O3/c1-12-17(19(27)22-15-6-4-5-7-16(15)29-3)18(26-20(21-12)23-24-25-26)13-8-10-14(28-2)11-9-13/h4-11,18H,1-3H3,(H,22,27)(H,21,23,25) |
InChI Key |
WJCSSEPXWSTIBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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